Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 881673-79-6
VCID: VC13352140
InChI: InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(7-12(15)14)13(16)19-2/h3-8H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC
Molecular Formula: C13H12BrNO4S
Molecular Weight: 358.21 g/mol

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate

CAS No.: 881673-79-6

Cat. No.: VC13352140

Molecular Formula: C13H12BrNO4S

Molecular Weight: 358.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate - 881673-79-6

Specification

CAS No. 881673-79-6
Molecular Formula C13H12BrNO4S
Molecular Weight 358.21 g/mol
IUPAC Name methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate
Standard InChI InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(7-12(15)14)13(16)19-2/h3-8H,1-2H3
Standard InChI Key IRTLFDBQEHXPBS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC

Introduction

Structural and Chemical Properties

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family, a five-membered aromatic ring containing one nitrogen atom. The compound’s structure is defined by three key substituents:

  • A bromine atom at the 5-position, introducing electrophilic character.

  • A tosyl group (-SO₂C₆H₄CH₃) at the 1-position, enhancing stability and directing subsequent reactions.

  • A methyl carboxylate (-COOCH₃) at the 3-position, offering a handle for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₂BrNO₄S
Molecular Weight358.21 g/mol
CAS Number881673-79-6
IUPAC Namemethyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate

The planar pyrrole ring facilitates π-π stacking interactions, while the electron-withdrawing tosyl and bromine groups reduce electron density, making the compound amenable to nucleophilic substitution and cross-coupling reactions.

Synthesis Pathways

The synthesis of methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate typically involves multi-step sequences starting from simpler pyrrole precursors. While detailed protocols are scarce in open literature, analogous routes for related brominated pyrroles provide insights:

Condensation and Bromination

A common strategy involves:

  • Pyrrole Ring Formation: Condensation of diethyl acetylenedicarboxylate with methylhydrazine to generate a hydroxylated pyrrole intermediate .

  • Bromination: Treatment with phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) introduces bromine at the 5-position .

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) installs the tosyl group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrrole FormationDiethyl acetylenedicarboxylate, methylhydrazine, EtOH, reflux65%
BrominationPBr₃, CH₂Cl₂, 0°C → rt72%
TosylationTsCl, pyridine, DMAP, rt85%

Notably, recent patents emphasize safer alternatives to traditional brominating agents like cyanogen bromide, which pose significant toxicity and operational hazards .

Reactivity and Functionalization

The compound’s reactivity is dominated by its electrophilic substituents:

Nucleophilic Substitution

Future Directions

Research gaps include:

  • Mechanistic Studies: Elucidating the compound’s metabolic pathways and off-target effects.

  • Green Synthesis: Developing catalytic bromination methods to replace stoichiometric PBr₃.

  • Therapeutic Exploration: Screening against emerging viral targets (e.g., SARS-CoV-2 protease).

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